N-Butylbenzenesulfonamide

Übersicht

Beschreibung

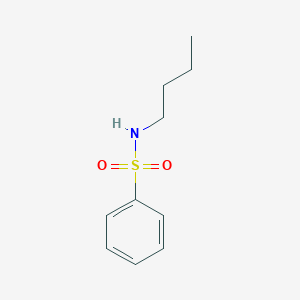

N-Butyl-Benzolsulfonamid: ist eine organische Verbindung, die zur Klasse der Sulfonamide gehört. Sie ist durch eine Sulfonamidgruppe gekennzeichnet, die S-verknüpft mit einem Benzolring ist, wobei eine Butylgruppe am Stickstoffatom gebunden ist. Die Summenformel von N-Butyl-Benzolsulfonamid lautet C₁₀H₁₅NO₂S, und es hat ein Molekulargewicht von 213,297 g/mol . Diese Verbindung wird häufig als Weichmacher in verschiedenen industriellen Anwendungen verwendet, insbesondere bei der Herstellung von Nylon und anderen Polymeren .

Wirkmechanismus

Target of Action

N-Butylbenzenesulfonamide (NBBS) is a type of sulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Mode of Action

The exact mode of action of NBBS is currently unknown . It’s worth noting that sulfonamides generally work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .

Pharmacokinetics

The pharmacokinetics of NBBS have been studied in rats. Following an intravenous dose of 1 mg/kg, NBBS was found to distribute rapidly to tissues, including the brain . The concentration of NBBS achieved in cerebrospinal fluid (CSF) 1 minute following administration was 200 ng/ml . NBBS was cleared from plasma at a rate of 25 ml/min/kg, and 24 hours after administration, plasma concentrations represented 0.04% of the administered dose . These data suggest rapid elimination and uptake into tissue .

Result of Action

NBBS has been shown to induce characteristic effects in Wistar rats after acute repeated exposures (300 mg/kg body weight, intraperitoneal every 6 hours). The signs were pica, staggering gait with hindlimb-paresis and splaying, teeth-grinding, self paw-biting and . It’s also been shown to increase microglial activation in various rat brain regions (e.g., hippocampus), suggesting neurotoxicant effects .

Biochemische Analyse

Biochemical Properties

These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring

Cellular Effects

Studies have shown that N-Butylbenzenesulfonamide can have immunomodulatory effects on both innate and adaptive immune responses . These effects appear to have some dependence on species, sex, and period of exposure (developmental vs adult) .

Temporal Effects in Laboratory Settings

In studies conducted in adult mice and developmentally exposed rats, this compound was administered at various concentrations for different periods of time . The effects of this compound appeared to change over time, with some effects becoming more pronounced with longer exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound varied with different dosages . For example, in a study conducted in rodents, different dosages of this compound were administered and the effects were observed . The study found that the effects of this compound were dose-dependent .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Butyl-Benzolsulfonamid kann durch die Reaktion von Benzolsulfonylchlorid mit Butylamin synthetisiert werden. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid statt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das allgemeine Reaktionsschema ist wie folgt:

C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9+HCl

Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen durchgeführt {_svg_3}.

Industrielle Produktionsmethoden

Im industriellen Maßstab wird N-Butyl-Benzolsulfonamid unter Verwendung ähnlicher Synthesewege in größerem Umfang hergestellt. Das Verfahren beinhaltet die kontinuierliche Zugabe von Benzolsulfonylchlorid zu einer Lösung von Butylamin in Gegenwart einer Base. Das Reaktionsgemisch wird anschließend einer Destillation unterzogen, um das Lösungsmittel und alle nicht umgesetzten Ausgangsmaterialien zu entfernen. Das Rohprodukt wird durch Umkristallisation oder Destillation gereinigt, um hochreines N-Butyl-Benzolsulfonamid zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Butyl-Benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Sulfonamidstickstoff durch andere Nukleophile ersetzt wird.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um Sulfonsäuren oder Sulfonatester zu bilden.

Reduktionsreaktionen: Reduktion von N-Butyl-Benzolsulfonamid kann zur Bildung der entsprechenden Amine führen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride, typischerweise unter basischen Bedingungen.

Oxidationsreaktionen: Es werden Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden eingesetzt.

Wichtige gebildete Produkte

Substitutionsreaktionen: Bildung von N-Alkyl- oder N-Acylderivaten.

Oxidationsreaktionen: Bildung von Sulfonsäuren oder Sulfonatestern.

Reduktionsreaktionen: Bildung von primären oder sekundären Aminen.

Wissenschaftliche Forschungsanwendungen

N-Butyl-Benzolsulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von N-Butyl-Benzolsulfonamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen:

Antiandrogene Aktivität: Die Verbindung bindet an Androgenrezeptoren, hemmt deren Aktivität und reduziert so die Wirkung von Androgenen im Körper.

Immunmodulatorische Wirkungen: N-Butyl-Benzolsulfonamid hat sich als beeinflussend auf die Immunzellfunktion erwiesen, einschließlich T-Zell-Antworten und natürlicher Killerzellaktivität.

Vergleich Mit ähnlichen Verbindungen

N-Butyl-Benzolsulfonamid kann mit anderen Sulfonamidverbindungen verglichen werden, wie zum Beispiel:

N-Methyl-Benzolsulfonamid: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Butylgruppe. Es hat unterschiedliche physikalische Eigenschaften und Anwendungen.

N-Ethyl-Benzolsulfonamid: Enthält eine Ethylgruppe, was zu Variationen in seiner chemischen Reaktivität und Verwendung führt.

N-Propyl-Benzolsulfonamid: Besitzt eine Propylgruppe, was zu unterschiedlichen Eigenschaften und Anwendungen im Vergleich zu N-Butyl-Benzolsulfonamid führt.

N-Butyl-Benzolsulfonamid ist einzigartig aufgrund seiner spezifischen Kombination aus Butylgruppe und Sulfonamidfunktionalität, die ihm besondere physikalische und chemische Eigenschaften verleiht und es für bestimmte industrielle und Forschungsanwendungen geeignet macht .

Biologische Aktivität

N-Butylbenzenesulfonamide (NBBS) is a high-production volume chemical primarily used as a plasticizer. Recent studies have highlighted its biological activity, particularly concerning its immunotoxicity and potential therapeutic applications. This article delves into the biological effects of NBBS, presenting findings from various studies, including case studies and data tables.

Overview of Biological Activity

NBBS has been identified as an emerging contaminant with significant immunomodulatory effects. Its impact on immune function has been extensively studied in both animal models and in vitro settings.

Immunotoxicity

Recent research has demonstrated that NBBS can influence both innate and adaptive immune responses. Key findings include:

- Natural Killer (NK) Cell Activity : In female mice, NBBS treatment suppressed the antibody-forming cell (AFC) response to sheep red blood cells (SRBC), while enhancing NK-cell activity at lower doses. Conversely, developmental exposure in rats showed sex-dependent immune effects; male F1 rats exhibited increased NK-cell activity, while female F1 rats showed a decrease in AFC response to SRBC .

- Dose-Response Relationship : The immunotoxic effects of NBBS appear to be dose-dependent and influenced by the timing of exposure (developmental vs. adult). For instance, lower doses resulted in increased NK-cell activity, indicating a potential for immunostimulation under certain conditions .

Pharmacokinetics

Understanding the pharmacokinetics of NBBS is crucial for interpreting its biological effects. Studies have shown:

- Absorption and Elimination : Following oral administration, NBBS reaches maximum concentrations rapidly in various tissues, including the liver and skeletal muscle. The plasma elimination half-lives vary significantly, with reports indicating triphasic elimination profiles .

- Sex Differences : Pharmacokinetic studies indicate that females exhibit higher systemic exposure to NBBS compared to males, with differences noted in parameters such as maximum concentration (C_max) and area under the curve (AUC) .

Therapeutic Potential

NBBS has been explored for its therapeutic applications, particularly concerning prostate health:

- Antiandrogenic Activity : NBBS has shown promise as an antiandrogenic agent, potentially useful in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. In vitro studies using LNCaP prostate cancer cells indicated that NBBS significantly inhibited cell proliferation over time .

Data Tables

The following tables summarize key findings related to the biological activity of NBBS.

Case Studies

Several studies have provided insights into the immunotoxicity of NBBS:

- Murine Model Study : A 28-day treatment with NBBS at varying concentrations indicated no significant immunotoxicity but did show increased IgM-producing B cells at lower doses, suggesting a complex interaction with immune function .

- Developmental Exposure Research : Research highlighted that developmental exposure to NBBS resulted in differential immune responses based on sex, underscoring the need for further investigation into how developmental timing affects long-term immune function .

Eigenschaften

IUPAC Name |

N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJXAGUEGOFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027540 | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission] | |

| Record name | Benzenesulfonamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3622-84-2 | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-Benzenesulfonamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plastomoll BMB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7UAW6717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.